molecular formula C7H7N5O2 B13612059 methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

Cat. No.: B13612059
M. Wt: 193.16 g/mol
InChI Key: BJSHVZOLOSVJRH-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-cyanopyrazole with ethyl formate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazolopyrimidines .

Scientific Research Applications

Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin proteins. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for drug development .

Biological Activity

Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological properties, focusing on anticancer activity, structure-activity relationships (SAR), and mechanisms of action based on recent research findings.

Overview of Biological Activity

The biological activity of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate and its derivatives has been primarily evaluated for their anticancer properties. Studies have shown that these compounds exhibit significant antiproliferative effects against various cancer cell lines.

Anticancer Activity

  • Inhibitory Effects on Cancer Cell Lines :
    • The compound has demonstrated potent inhibitory activity against several tumor cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. For instance, one derivative exhibited an IC50 value of 2.24 µM against A549 cells, which is notably lower than that of doxorubicin, a standard chemotherapy drug (IC50 = 9.20 µM) .
  • Induction of Apoptosis :
    • Flow cytometric analyses revealed that methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate induces apoptosis in A549 cells at low micromolar concentrations. The percentage of apoptotic cells was significantly higher in treated groups compared to controls, indicating a strong pro-apoptotic effect .
  • Cell Cycle Arrest :
    • The compound also affects the cell cycle progression by inducing G1 phase arrest, which is crucial for preventing cancer cell proliferation .

Structure-Activity Relationships (SAR)

The SAR studies have been pivotal in understanding how modifications to the pyrazolo[3,4-d]pyrimidine scaffold influence biological activity:

  • Key Modifications :
    • Variations in substituents on the pyrazolo ring have shown to impact potency and selectivity against specific kinases involved in cancer progression. For example, derivatives with bulky groups at N1 and N4 positions were less effective compared to those with smaller hydrophobic groups .
CompoundIC50 (µM)Target
Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate2.24A549
Analog 1d1.74MCF-7
Compound 12b0.016EGFR WT

The mechanisms through which methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate exerts its effects involve multiple pathways:

  • EGFR Inhibition :
    • Many derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Some compounds showed IC50 values as low as 0.016 µM against wild-type EGFR and significant activity against mutant forms .
  • Caspase Activation :
    • The compound has been shown to increase caspase-3 levels significantly, indicating that it promotes apoptosis through the intrinsic pathway involving mitochondrial dysfunction .

Case Studies

Several studies have documented the efficacy of methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate derivatives:

  • Study on MCF-7 Cells : An analog demonstrated an IC50 value of 1.74 µM against MCF-7 cells and was effective in inducing apoptosis while inhibiting cell migration .
  • Comprehensive NCI Screening : A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated against the NCI 60 human tumor cell line panel, revealing broad-spectrum anticancer activity .

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

InChI

InChI=1S/C7H7N5O2/c1-14-7(13)4-3-5(8)9-2-10-6(3)12-11-4/h2H,1H3,(H3,8,9,10,11,12)

InChI Key

BJSHVZOLOSVJRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=NC=NC2=NN1)N

Origin of Product

United States

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